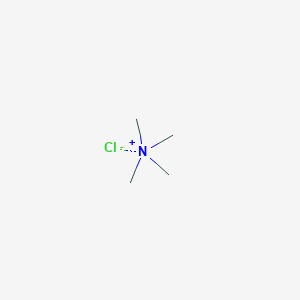
4,4'-Dibromo-2,2'-bipyridine
Vue d'ensemble
Description
4,4’-Dibromo-2,2’-bipyridine (DBrBPy) is a 4,4’-brominated bipyridyl derivative joined at 2,2’-positions . It is electron deficient and normally used as a ligand for the synthesis of organometallic compounds . It is also used as a reagent in the synthesis of benzodifuran-based ruthenium dyes .
Synthesis Analysis
The synthesis of 4,4’-Dibromo-2,2’-bipyridine involves a selective mono- or disubstitution process under palladium catalysis . A synthesis route has been proposed using the fixed phase TFI method to analyze the medium Tetraethyl,2’,2’‘,2’‘’- [ (4,4’-Dibromo-2,2’-Bipyridine-6,6’-diyl)bis (methylenenitrilo)]tetrakis (acetate) .Molecular Structure Analysis
The molecular formula of 4,4’-Dibromo-2,2’-bipyridine is C10H6Br2N2 . The InChI key is KIIHBDSNVJRWFY-UHFFFAOYSA-N .Chemical Reactions Analysis
4,4’-Dibromo-2,2’-bipyridine undergoes selective mono- or disubstitution processes under palladium catalysis . It is also used in the synthesis of benzodifuran-based ruthenium dyes .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4’-Dibromo-2,2’-bipyridine include a molecular weight of 313.98 , a density of 1.809±0.06 g/cm3 , a melting point of 138.0 to 142.0 °C , a boiling point of 362.9±37.0 °C , and a flash point of 173.286°C .Applications De Recherche Scientifique
Synthesis of Bipyridine Derivatives
4,4’-Dibromo-2,2’-bipyridine is a starting material or precursor for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . It is used in the synthesis of bipyridine derivatives .
Catalysts in Organic Chemistry
Bipyridine compounds, including 4,4’-Dibromo-2,2’-bipyridine, strongly coordinate with metal centers. This property is utilized in various catalytic reactions, including Suzuki, Negishi, and Stille coupling, as well as Ullmann and Wurtz coupling .
Photosensitizers
4,4’-Dibromo-2,2’-bipyridine is used in the synthesis of photosensitizers . Photosensitizers are molecules that produce chemical changes upon absorbing light. They are used in a variety of applications, including photodynamic therapy and solar energy conversion .
Viologens
Viologens are a family of compounds that are known for their good electrochemical properties . 4,4’-Dibromo-2,2’-bipyridine can be used to synthesize viologens .
Supramolecular Structures
The nitrogen atoms of bipyridines, including 4,4’-Dibromo-2,2’-bipyridine, are able to interact with different molecules through non-covalent interactions (hydrogen or halogen bonds), leading to the formation of supramolecular structures .
Dye-Sensitized Solar Cells
4,4’-Dibromo-2,2’-bipyridine is used as a reagent in the synthesis of benzodifuran-based ruthenium dyes, which show high efficiency of energy conversion when used in thin film dye-sensitized solar cells .
Organometallic Compounds
4,4’-Dibromo-2,2’-bipyridine is electron deficient and is normally used as a ligand for the synthesis of organometallic compounds, such as ruthenium (II) photosensitizers .
Coordination Chemistry
4,4’-Dibromo-2,2’-bipyridine is known as an excellent ligand in coordination chemistry, with an impact in many fields including catalysis and material chemistry .
Safety and Hazards
4,4’-Dibromo-2,2’-bipyridine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Orientations Futures
Mécanisme D'action
Target of Action
4,4’-Dibromo-2,2’-bipyridine (DBrBPy) is a brominated bipyridyl derivative . It is primarily used as a ligand for the synthesis of organometallic compounds, such as ruthenium (II) photosensitizers . These photosensitizers are the primary targets of DBrBPy, playing a crucial role in the conversion of light energy into chemical energy in processes like solar water oxidation .
Mode of Action
DBrBPy interacts with its targets by acting as a ligand, forming coordination complexes with metal ions . This interaction results in the formation of organometallic compounds that can absorb light and initiate photochemical reactions .
Biochemical Pathways
The primary biochemical pathway affected by DBrBPy involves the conversion of light energy into chemical energy . When DBrBPy forms a complex with a metal ion like ruthenium (II), the resulting photosensitizer can absorb light and initiate photochemical reactions . This process is crucial in applications like solar water oxidation .
Result of Action
The primary molecular effect of DBrBPy’s action is the formation of organometallic compounds that can absorb light and initiate photochemical reactions . On a cellular level, DBrBPy can passivate uncoordinated Pb 2+ defects of perovskite films, leading to an increase in the hole mobility of the hole transporting layer . This results in an increase in the power conversion efficiency (PCE) of n–i–p structured perovskite solar cells .
Action Environment
The action, efficacy, and stability of DBrBPy can be influenced by various environmental factors. For instance, the compound should be stored in a dark place at room temperature to maintain its stability . Additionally, the rate constants for photo-initiated reactions involving DBrBPy increase with the driving force, showcasing a significant kinetic advantage for driving solar water oxidation at high pH .
Propriétés
IUPAC Name |
4-bromo-2-(4-bromopyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIHBDSNVJRWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574527 | |
| Record name | 4,4'-Dibromo-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dibromo-2,2'-bipyridine | |
CAS RN |
18511-71-2 | |
| Record name | 4,4′-Dibromo-2,2′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18511-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dibromo-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Dibromo-2,2'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)](/img/structure/B104033.png)

![N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine](/img/structure/B104038.png)
